molecular formula C16H16O5 B2763055 Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate CAS No. 1211249-98-7

Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate

Cat. No.: B2763055
CAS No.: 1211249-98-7
M. Wt: 288.299
InChI Key: DVLXUWAKMOPVDZ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate is a synthetic organic compound with the molecular formula C16H16O5. It features a benzofuran core, a cyclopropyl group, and a formyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction, which uses DMF and POCl3.

    Esterification: The final step involves esterification of the intermediate compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Methyl 2-[(2-cyclopropyl-3-carboxy-1-benzofuran-5-yl)oxy]propanoate.

    Reduction: Methyl 2-[(2-cyclopropyl-3-hydroxymethyl-1-benzofuran-5-yl)oxy]propanoate.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzofuran core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-cyclopropyl-3-hydroxy-1-benzofuran-5-yl)oxy]propanoate
  • Methyl 2-[(2-cyclopropyl-3-methoxy-1-benzofuran-5-yl)oxy]propanoate

Uniqueness

Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research in drug development and synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9(16(18)19-2)20-11-5-6-14-12(7-11)13(8-17)15(21-14)10-3-4-10/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLXUWAKMOPVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)OC(=C2C=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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